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Compound of Interest

Compound Name: Brucine

Cat. No.: B1667951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic

techniques utilized for the unambiguous identification of brucine, a toxic alkaloid structurally

related to strychnine. This document details the characteristic Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for brucine, alongside detailed

experimental protocols for data acquisition.

Introduction
Brucine (2,3-Dimethoxystrychnidin-10-one) is a naturally occurring alkaloid found in the seeds

and bark of the Strychnos nux-vomica tree.[1] While less toxic than its counterpart, strychnine,

its potent physiological effects necessitate accurate and reliable identification, particularly in the

fields of natural product chemistry, toxicology, and pharmaceutical development. Spectroscopic

methods provide the foundational data for the structural elucidation and confirmation of

brucine's identity. This guide summarizes the key spectroscopic data and outlines the

methodologies for their acquisition.

Spectroscopic Data for Brucine Identification
The following sections present the characteristic spectroscopic data for brucine obtained

through ¹H NMR, ¹³C NMR, IR, and MS analyses.
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NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.[1][2] For

brucine, both ¹H and ¹³C NMR are essential for unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data for Brucine
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Assignment Chemical Shift (δ) in ppm

A 7.638

B 7.135

C 6.184

D 4.47

E 4.334

F 4.11

G 3.94

J 3.928

K 3.732

L 3.720

M 3.541

P 3.22

Q 2.97

R 2.925

S 2.597

T 2.416

U 2.02

V 1.96

W 1.495

Z 1.353

Note: Data corresponds to brucine sulfate.

Chemical shifts for the free base may vary

slightly.[3]
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Table 2: ¹³C NMR Spectroscopic Data for Brucine
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Chemical Shift (δ) in ppm

170.1

149.8

147.2

141.5

130.2

120.4

105.8

101.5

78.9

65.2

59.8

56.4

56.2

52.8

50.7

48.1

43.1

42.6

41.9

31.8

29.1

26.9

26.3
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Note: Data corresponds to brucine hydrochloride. Chemical shifts for the free base may vary slightly.

[4] The natural abundance ¹³C-NMR spectra of brucine are typically obtained using the pulse Fourier

transform technique.[5]

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Brucine

Wavenumber (cm⁻¹) Assignment

2842, 2868, 2903, 2928 C-H stretching (saturated carbons)

1653 Carbonyl (C=O) stretching

~1500 Aromatic ring stretching

Source: The spectrum for brucine shows a

characteristic carbonyl -C=O stretch at 1653

cm⁻¹, an aromatic stretch around 1500 cm⁻¹,

and peaks at 2842, 2868, 2903, and 2928 cm⁻¹

that relate to the C-H bonds of saturated

carbons.[6]

Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) is

particularly crucial for the identification of natural products as it provides accurate mass

measurements for determining the chemical formula.[8]

Table 4: Mass Spectrometry Data for Brucine
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Parameter Value

Molecular Formula C₂₃H₂₆N₂O₄

Molecular Weight 394.47 g/mol

Exact Mass 394.189257 g/mol

Major Ion Peak (m/z) 394 (M⁺)

Source: The molecular formula for brucine is

C₂₃H₂₆N₂O₄ with a molecular weight of

394.4635 g/mol .[9]

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible

and reliable results.

Sample Preparation:

Weigh approximately 3.0 mg of the purified brucine sample.[10]

Dissolve the sample in a suitable deuterated solvent such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆).[10][11] The choice of solvent is critical as it can

influence the chemical shifts of the signals.[10] For quantitative NMR (qNMR), a suitable

internal standard should be added.[12]

Transfer the solution to a 5 mm NMR tube.[13]

Data Acquisition:

Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz

or higher).[13]

For ¹H NMR, standard pulse sequences are typically used.[1]

For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum

and improve the signal-to-noise ratio.[14]
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Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) can be performed to aid in the complete assignment of proton and carbon

signals.[1][11][14]

Sample Preparation (KBr Pellet Method):

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

Grind 1-2 mg of the brucine sample with approximately 100-200 mg of dry KBr in an

agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

Place the powder in a pellet-forming die and press it under high pressure to form a

transparent or translucent pellet.

Sample Preparation (Nujol Mull Method):

Grind a small amount of the brucine sample to a very fine powder using a mortar and

pestle.[16]

Add a few drops of Nujol (mineral oil) and continue to grind to create a smooth, thick paste

(mull).[16][17]

Spread the mull evenly between two KBr or NaCl plates.[16]

Data Acquisition:

Place the KBr pellet or the Nujol mull assembly in the sample holder of the FT-IR

spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from

the sample spectrum.

Sample Preparation:
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Prepare a dilute solution of the brucine sample in a suitable solvent such as methanol or

acetonitrile.

For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC

system for separation prior to MS analysis.[18][19]

Data Acquisition:

Mass spectra can be acquired using various ionization techniques, with electrospray

ionization (ESI) being common for alkaloids.[2][18][19]

Operate the mass spectrometer in positive ion mode.[18][19]

For structural information, tandem mass spectrometry (MS/MS or MSⁿ) can be performed

to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[18]

High-resolution mass spectrometers, such as Orbitrap or QTOF instruments, are used to

obtain accurate mass measurements for molecular formula determination.[2]

Workflow for Spectroscopic Identification of Brucine
The following diagram illustrates the logical workflow for the identification of brucine using the

described spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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